

# Discovery and history of 6-Amino-5-chloronicotinic acid

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## Compound of Interest

Compound Name: 6-Amino-5-chloronicotinic acid

Cat. No.: B1283278

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An In-depth Technical Guide to **6-Amino-5-chloronicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**6-Amino-5-chloronicotinic acid**, a substituted pyridine carboxylic acid, holds potential as a versatile building block in medicinal chemistry and drug development. Its structural similarity to biologically active nicotinic acid derivatives suggests its utility in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on **6-Amino-5-chloronicotinic acid**, including its synthesis, physicochemical properties, and potential biological significance based on related compounds. Due to the limited publicly available data on this specific molecule, this guide also presents plausible synthetic methodologies and discusses potential areas of biological investigation by drawing parallels with structurally similar compounds.

## Introduction

Nicotinic acid (niacin) and its derivatives are fundamental scaffolds in numerous biologically active compounds. The strategic placement of amino and chloro substituents on the nicotinic acid core, as seen in **6-Amino-5-chloronicotinic acid**, can significantly influence its chemical reactivity and biological activity. The amino group can act as a hydrogen bond donor and a site for further functionalization, while the electron-withdrawing chloro group can modulate the acidity of the carboxylic acid and the overall electronic properties of the pyridine ring. This

guide aims to consolidate the current knowledge on **6-Amino-5-chloronicotinic acid** and to provide a foundational resource for researchers interested in its application.

## Physicochemical Properties

Detailed experimental data for **6-Amino-5-chloronicotinic acid** is not extensively reported in peer-reviewed literature. The following table summarizes available information from chemical suppliers.<sup>[1][2]</sup>

Property	Value	Source
CAS Number	41668-11-5	<sup>[3][4][5]</sup>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	<sup>[2]</sup>
Molecular Weight	172.57 g/mol	<sup>[2]</sup>
Appearance	White powder	<sup>[1]</sup>
Purity	>95% to 99%	<sup>[1][2]</sup>
Storage	Sealed and preserved	<sup>[1]</sup>

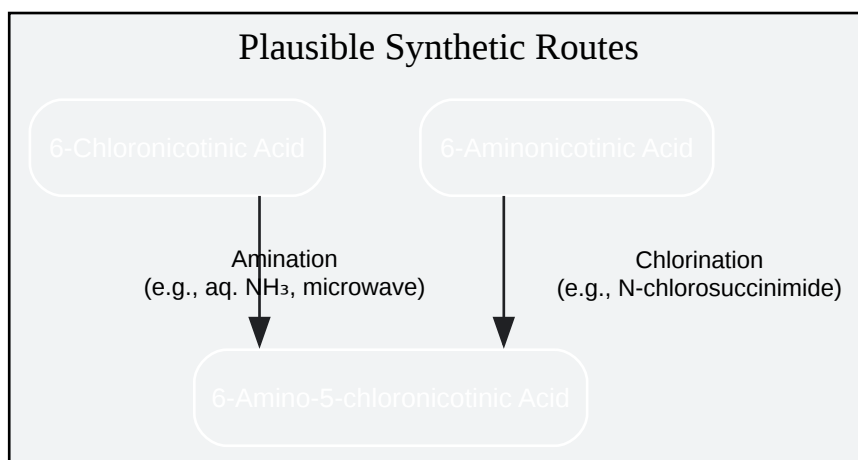
## Synthesis of 6-Amino-5-chloronicotinic Acid

A definitive, published experimental protocol for the synthesis of **6-Amino-5-chloronicotinic acid** is not readily available. However, based on established organic chemistry principles and published procedures for analogous compounds, two primary synthetic routes are plausible:

- Route A: Nucleophilic aromatic substitution (amination) of 6-chloronicotinic acid.
- Route B: Electrophilic aromatic substitution (chlorination) of 6-aminonicotinic acid.

## Plausible Synthetic Workflow

The following diagram illustrates the potential synthetic pathways to **6-Amino-5-chloronicotinic acid** from commercially available precursors.



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Caption: Plausible synthetic routes to **6-Amino-5-chloronicotinic acid**.

## Detailed Plausible Experimental Protocols

### 3.2.1. Route A: Amination of 6-Chloronicotinic Acid

This protocol is adapted from a microwave-assisted amination of 2-chloronicotinic acid.<sup>[6]</sup>

Materials:

- 6-Chloronicotinic acid
- Aqueous ammonia (e.g., 28-30%)
- Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
- Water (as solvent)
- Hydrochloric acid (for acidification)
- Microwave reactor vials
- Standard laboratory glassware

Procedure:

- In a microwave reactor vial, combine 6-chloronicotinic acid (1.0 eq), water, and aqueous ammonia (excess, e.g., 10 eq). If needed, a tertiary amine base like DIPEA (e.g., 3.0 eq) can be added.
- Seal the vial and place it in the microwave reactor.
- Irradiate the mixture with stirring at a high temperature (e.g., 150-200 °C) for a specified time (e.g., 1-2 hours). The reaction should be monitored for pressure.
- After cooling to room temperature, carefully open the vial.
- Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).

### 3.2.2. Route B: Chlorination of 6-Aminonicotinic Acid

This protocol is based on general procedures for the chlorination of activated aromatic rings.

Materials:

- 6-Aminonicotinic acid
- N-Chlorosuccinimide (NCS)
- A suitable solvent (e.g., acetonitrile, dimethylformamide)
- Standard laboratory glassware

Procedure:

- Dissolve 6-aminonicotinic acid (1.0 eq) in the chosen solvent in a round-bottom flask.

- Add N-Chlorosuccinimide (1.0-1.2 eq) portion-wise to the solution with stirring.
- Heat the reaction mixture at a moderate temperature (e.g., 50-70 °C) and monitor the progress by a suitable technique (e.g., TLC or LC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

## Potential Biological Activity and Applications

While no specific biological activities have been reported for **6-Amino-5-chloronicotinic acid**, the activities of its structural analogues provide insights into its potential applications.

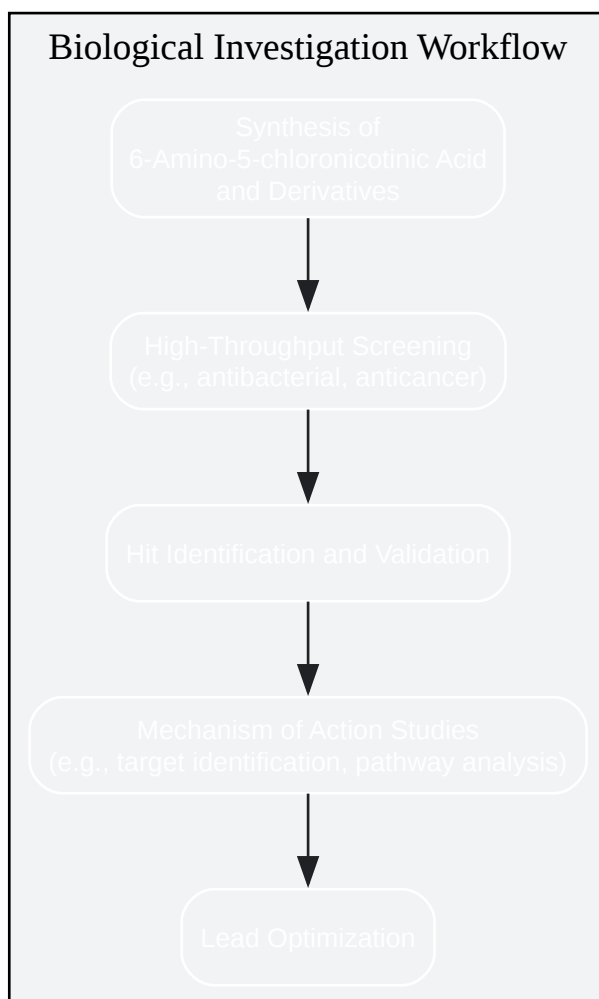
Compound/Class	Reported Biological Activity	Potential Application Areas for 6-Amino-5-chloronicotinic acid	Reference
2-Aminonicotinic acid derivatives	Tuberculostatic activity.	Antibacterial drug discovery.	[7]
2-Aminonicotinic acid 1-oxides	Inhibitors of quinolinic acid synthesis, suggesting neuroprotective effects.	Neurodegenerative diseases.	[8]
Substituted Benzimidazoles (derived from amino acids)	Antiproliferative activity against various cancer cell lines.	Oncology.	[9]
Nicotinic acid derivatives	Antibacterial activity, particularly against Gram-positive bacteria.	Development of new antibiotics.	[10]
Aminophosphonic acids (amino acid isosteres)	Herbicides, pesticides, bactericides, antifungals, enzyme inhibitors.	Agrochemicals, pharmaceuticals.	[11]

The presence of the amino and carboxylic acid groups makes **6-Amino-5-chloronicotinic acid** a valuable scaffold for combinatorial chemistry and the generation of compound libraries for screening against various biological targets.

## Signaling Pathways and Mechanism of Action: A Prospective Outlook

Based on the activities of its analogues, **6-Amino-5-chloronicotinic acid** or its derivatives could potentially interact with several signaling pathways. For instance, its structural resemblance to enzyme substrates or cofactors could lead to the inhibition of key metabolic pathways.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.



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